molecular formula C14H17F2NO5 B1294197 N-Boc-2,3-difluoro-D-tyrosine CAS No. 1213956-33-2

N-Boc-2,3-difluoro-D-tyrosine

Cat. No.: B1294197
CAS No.: 1213956-33-2
M. Wt: 317.28 g/mol
InChI Key: AQIWKONTLIVVTR-MRVPVSSYSA-N
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Description

N-Boc-2,3-difluoro-D-tyrosine is a fluorinated, Boc-protected derivative of the non-natural D-enantiomer of tyrosine. Its molecular formula is C₁₄H₁₇F₂NO₄, with a molecular weight of 301.29 g/mol and CAS registry number 1213956-33-2 . The compound features a tert-butoxycarbonyl (Boc) group protecting the amine, while the aromatic ring of tyrosine is substituted with two fluorine atoms at the 2- and 3-positions, retaining the hydroxyl group at the 4-position. The D-configuration distinguishes it from naturally occurring L-tyrosine, making it valuable for applications requiring chiral specificity, such as enzyme-resistant peptides or asymmetric synthesis.

Synthetically, Boc-protected amino acids like this are often used in peptide coupling reactions. For example, analogous Boc-protected tyrosine derivatives are coupled with amines using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF, followed by deprotection with trifluoroacetic acid (TFA) .

Properties

IUPAC Name

(2R)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIWKONTLIVVTR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2,3-difluoro-D-tyrosine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2,3-difluoro-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with new functional groups introduced at the 2 and 3 positions of the aromatic ring.

    Deprotection Reactions: Free 2,3-difluoro-D-tyrosine.

    Coupling Reactions: Peptides containing this compound as a residue.

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis
N-Boc-2,3-difluoro-D-tyrosine is utilized in solid-phase peptide synthesis (SPPS) due to its ability to introduce fluorinated residues into peptides. The presence of fluorine can enhance the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation. This modification can lead to more effective therapeutic agents with longer half-lives in biological systems .

Functionalization and Conjugation
The compound allows for selective modification at the tyrosine residue, which is crucial for the development of targeted therapeutics. Recent advancements have highlighted methods for tyrosine-selective cleavage and functionalization, making this compound a key player in the design of novel peptide-based drugs .

Biological Applications

Fluorescent Probes
this compound can be incorporated into fluorescent probes for imaging studies. The fluorinated tyrosine derivative can serve as a marker in live-cell imaging to study protein interactions and cellular processes. This application is particularly useful in cancer research, where understanding cell signaling pathways is critical for developing new treatments .

Therapeutic Development
The incorporation of this compound into peptide sequences has shown promise in enhancing the binding affinity and specificity of peptides to their biological targets. This property is advantageous in designing peptide-based drugs that require high selectivity to minimize off-target effects .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Fluorinated Peptides for Imaging To evaluate the efficacy of fluorinated peptides in tumor imagingThe study demonstrated that peptides containing this compound exhibited enhanced imaging contrast in vivo compared to non-fluorinated counterparts .
Targeted Drug Delivery To assess the impact of fluorinated amino acids on drug delivery systemsResults indicated that fluorinated peptides improved cellular uptake and retention in cancer cells, suggesting potential for targeted therapy applications .
Peptide Stability Studies To analyze the stability of fluorinated peptides under physiological conditionsThe findings revealed that this compound-containing peptides were significantly more stable against proteolytic degradation than traditional tyrosine-containing peptides .

Mechanism of Action

The mechanism of action of N-Boc-2,3-difluoro-D-tyrosine is primarily related to its ability to interact with biological molecules. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Boc-2,3-difluoro-D-tyrosine with Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Protective Group Configuration Price (250mg) Source
This compound C₁₄H₁₇F₂NO₄ 301.29 1213956-33-2 2,3-difluoro, 4-OH Boc D 640.00 € CymitQuimica
N-Boc-O-methyl-L-tyrosine C₁₅H₂₁NO₄ 279.33 Not provided O-methyl, 4-OMe Boc L Inquire Kanto Reagents
N-Boc-2,6-difluoro-L-phenylalanine C₁₄H₁₇F₂NO₄ 301.29 Not provided 2,6-difluoro Boc L 294.00 $ Chemistry Services
Fmoc-4-fluoro-L-phenylalanine C₂₄H₂₀FNO₄ 405.42 Not provided 4-fluoro Fmoc L Not listed Chemistry Services

Key Observations :

  • Substituent Effects : Fluorine at the 2,3-positions (ortho/meta to -OH) increases steric hindrance and electronic withdrawal compared to 2,6-difluoro (meta/para) or single-fluoro analogs. The hydroxyl group in tyrosine derivatives (vs. phenylalanine) enables hydrogen bonding but reduces stability under acidic conditions.
  • Protective Groups : Boc is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-labile. Boc is preferred for solution-phase synthesis, while Fmoc dominates solid-phase peptide synthesis .
  • Stereochemistry: The D-configuration in the target compound is rare and typically used to evade enzymatic degradation or mimic non-natural substrates.

Physicochemical and Economic Factors

  • Lipophilicity: Fluorine substitutions increase logP values. The 2,3-difluoro derivative is more lipophilic than mono-fluoro analogs, enhancing membrane permeability.
  • Cost : this compound (640€/250mg) is significantly costlier than L-configured analogs (e.g., 2,6-difluoro at $294/250mg) due to lower demand and complex enantiomeric synthesis .

Biological Activity

N-Boc-2,3-difluoro-D-tyrosine is a fluorinated derivative of the amino acid tyrosine, which has garnered attention for its unique properties and potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and implications in various research contexts.

Chemical Structure and Properties

This compound features two fluorine atoms substituted at the 2 and 3 positions of the aromatic ring of tyrosine, along with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The introduction of fluorine atoms can significantly influence the compound's biochemical properties, including its hydrophobicity, reactivity, and interaction with biological targets.

1. Enzyme Inhibition

Research has indicated that fluorinated amino acids can act as inhibitors for various enzymes. For instance, studies on related compounds suggest that modifications in the tyrosine structure can enhance binding affinity to target proteins involved in disease pathways. The fluorinated derivatives may improve selectivity and potency against specific enzymes compared to their non-fluorinated counterparts.

Table 1: Inhibition Potency of Fluorinated Tyrosines

CompoundTarget EnzymeIC50 (nM)Reference
This compoundProteasomeTBD
2-Fluoro-D-tyrosineProtein Tyrosine PhosphataseTBD
4-Fluoro-L-tyrosineDipeptidyl Peptidase IVTBD

2. Anticancer Activity

Fluorinated amino acids have been explored for their potential anticancer properties. This compound may exhibit cytotoxic effects against certain cancer cell lines by interfering with protein synthesis or signaling pathways critical for tumor growth.

Case Study:
In vitro studies demonstrated that compounds similar to this compound could induce apoptosis in human cancer cell lines by modulating pathways involving protein kinases and phosphatases. The exact mechanism of action is still under investigation but is believed to involve altered protein interactions due to the presence of fluorine atoms.

3. Role in Protein Engineering

The incorporation of this compound into peptide sequences has been utilized to study protein folding and stability. Its unique side chain properties allow researchers to probe the effects of fluorination on protein structure and function.

Research Findings:
Studies have shown that peptides containing difluorinated tyrosines exhibit altered folding kinetics and stability compared to peptides with standard tyrosines. This property can be exploited in designing more stable therapeutic peptides.

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